Mono-(4-methyl-7-oxooctyl)phthalate

Description

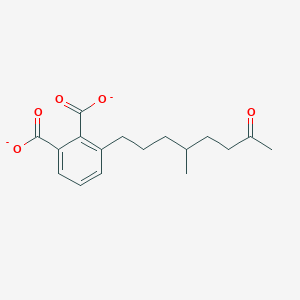

Mono-(4-methyl-7-oxooctyl)phthalate (CAS: 936022-00-3) is a metabolite of di-isononyl phthalate (DINP), a plasticizer used in polymer production. Its IUPAC name, 2-{[(4-methyl-7-oxooctyl)oxy]carbonyl}benzoic acid, reflects its structure: a phthalic acid backbone esterified with a branched alkyl chain containing a ketone group at the 7th carbon (Figure 1). Key properties include:

- Molecular formula: C₁₇H₂₂O₅

- Molecular weight: 306.35 g/mol

- Purity: >95% (HPLC).

- Storage: Stable at +4°C.

As a primary oxidative metabolite of DINP, it is excreted in urine and serves as a biomarker for human exposure to DINP. Its detection in biological samples requires advanced analytical methods due to isomer complexity.

Properties

CAS No. |

936022-00-3 |

|---|---|

Molecular Formula |

C17H22O5 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

2-(4-methyl-7-oxooctoxy)carbonylbenzoic acid |

InChI |

InChI=1S/C17H22O5/c1-12(9-10-13(2)18)6-5-11-22-17(21)15-8-4-3-7-14(15)16(19)20/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H,19,20) |

InChI Key |

UFUNVAIKYOYYBB-UHFFFAOYSA-N |

SMILES |

CC(CCCC1=C(C(=CC=C1)C(=O)[O-])C(=O)[O-])CCC(=O)C |

Canonical SMILES |

CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)CCC(=O)C |

Synonyms |

1,2-Benzenedicarboxylic Acid 1-(4-Methyl-7-oxooctyl) Ester; (7-oxo-MMOP), 7-oxo-MiNP; |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono-(4-methyl-7-oxooctyl)phthalate typically involves the esterification of phthalic anhydride with 4-methyl-7-oxooctanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation, extraction, and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Mono-(4-methyl-7-oxooctyl)phthalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various ester derivatives.

Scientific Research Applications

Mono-(4-methyl-7-oxooctyl)phthalate has several applications in scientific research:

Chemistry: Used as a plasticizer in the production of polymers and resins.

Biology: Studied for its effects on cellular processes and as a potential endocrine disruptor.

Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic properties.

Industry: Utilized in the manufacturing of flexible PVC products, coatings, and adhesives

Mechanism of Action

The mechanism of action of Mono-(4-methyl-7-oxooctyl)phthalate involves its interaction with cellular receptors and enzymes. As a phthalate ester, it can disrupt endocrine functions by mimicking or inhibiting natural hormones. It interferes with nuclear receptors in various neural structures, affecting brain functions and potentially leading to neurological disorders . The compound’s lipophilic nature allows it to easily penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Table 1: Structural Features of Mono-(4-methyl-7-oxooctyl)phthalate and Analogs

Key Observations :

- Oxidative vs. Hydrolytic Metabolism: Unlike DEHP metabolites (e.g., MEHHP, MEOHP), which arise from both hydrolysis and oxidation, this compound is exclusively an oxidative product of DINP.

- Functional Group Impact: The ketone group in this compound enhances its polarity compared to non-oxidized metabolites like mono-isononyl phthalate (MiNP), influencing excretion rates.

Analytical Characterization and Challenges

Table 2: Analytical Data for this compound and Isomers

| Compound | Retention Time (min) | Diagnostic Ions (m/z) | Identification Level | Reference |

|---|---|---|---|---|

| This compound | 12.58 | 121.0296, 147.0087 | Level 2* | |

| Mono-3-propyl-4-oxo-hexyl (isomer) | 12.57 | 121.0296, 147.0087 | Level 2 |

*Level 2 identification indicates tentative assignment based on spectral and retention time data.

Analytical Challenges :

- Isomer Differentiation: Co-elution of isomers (e.g., Mono-3-propyl-4-oxo-hexyl) complicates quantification. MassFrontier software and retention time modeling are critical for resolution.

- Matrix Effects : In urine samples, glucuronide conjugates dominate, requiring enzymatic hydrolysis for accurate free metabolite measurement.

Toxicological and Exposure Profiles

Table 3: Toxicity and Exposure Data

Key Findings :

- Exposure Specificity: this compound is a selective biomarker for DINP, unlike DEHP metabolites, which are prone to environmental contamination.

- Toxicity Potential: Molecular docking studies suggest it may interfere with sulfotransferase (SULT1) enzymes, altering hormone metabolism.

Q & A

Q. What are the primary challenges in quantifying this compound in human urine?

- Methodology : Challenges include low ng/mL detection limits (<1 ng/mL), matrix interference, and isomer co-elution. Optimize sample preparation via solid-phase extraction (SPE) and enzymatic deconjugation of glucuronide metabolites. Use isotope dilution (e.g., deuterated analogs) for internal standardization. Validate against NHANES-compatible protocols to ensure epidemiological relevance .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ from other phthalate metabolites in humans?

- Methodology : Unlike primary monoesters (e.g., MEHP from DEHP), this compound is an oxidized metabolite. Track its formation via β-oxidation pathways using stable isotope tracing. Compare urinary excretion kinetics (e.g., half-life, glucuronidation rates) with non-oxidized analogs. Oxidized metabolites are excreted at higher concentrations (>10× parent monoesters) and resist enzymatic hydrolysis, making them superior biomarkers .

Q. What strategies mitigate pre-analytical contamination when measuring this compound in serum?

- Methodology : Avoid DEHP-contaminated labware (e.g., PVC tubing). Use oxidative metabolites (e.g., oxo- or hydroxy-derivatives) instead of parent monoesters, as they cannot form from DEHP hydrolysis. Validate with serum lipase inhibition protocols to eliminate artifactual MEHP generation. Report results as glucuronide conjugates to account for phase-II metabolism .

Q. How can researchers differentiate between this compound and its structural isomers in chromatographic analysis?

- Methodology : Employ orthogonal separation techniques (e.g., hydrophilic interaction liquid chromatography, HILIC) alongside reverse-phase HPLC. Use diagnostic fragment ions (e.g., m/z 121.0296) and retention time prediction models (e.g., for isomers like mono-3-propyl-4-oxo-hexyl phthalate). Validate with high-resolution MS (HRMS) to resolve isobaric interferences .

Q. What evidence exists for the endocrine-disrupting potential of this compound based on structural analogs?

- Methodology : Compare its androgen receptor (AR) binding affinity with structural analogs (e.g., MEHP, 5-OH-MEHP) via molecular docking studies. In vitro assays (e.g., luciferase reporter gene assays) can assess AR antagonism. Epidemiological data from NHANES cohorts link oxidized phthalate metabolites to endocrine outcomes (e.g., thyroid dysfunction, endometriosis), suggesting potential bioactivity .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.